N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide N-(5-acetyl-4-methyl-2-thiazolyl)-2-(2,4-dichlorophenoxy)acetamide is a member of thiazoles.
Brand Name: Vulcanchem
CAS No.: 391867-93-9
VCID: VC4194628
InChI: InChI=1S/C14H12Cl2N2O3S/c1-7-13(8(2)19)22-14(17-7)18-12(20)6-21-11-4-3-9(15)5-10(11)16/h3-5H,6H2,1-2H3,(H,17,18,20)
SMILES: CC1=C(SC(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)C
Molecular Formula: C14H12Cl2N2O3S
Molecular Weight: 359.22

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide

CAS No.: 391867-93-9

Cat. No.: VC4194628

Molecular Formula: C14H12Cl2N2O3S

Molecular Weight: 359.22

* For research use only. Not for human or veterinary use.

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide - 391867-93-9

Specification

CAS No. 391867-93-9
Molecular Formula C14H12Cl2N2O3S
Molecular Weight 359.22
IUPAC Name N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide
Standard InChI InChI=1S/C14H12Cl2N2O3S/c1-7-13(8(2)19)22-14(17-7)18-12(20)6-21-11-4-3-9(15)5-10(11)16/h3-5H,6H2,1-2H3,(H,17,18,20)
Standard InChI Key ZUWLDPJBSZWFOH-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central acetamide bridge connecting two functional moieties:

  • 5-Acetyl-4-methylthiazole: A heterocyclic ring with electron-withdrawing acetyl and methyl groups that enhance metabolic stability.

  • 2,4-Dichlorophenoxy: A halogenated aromatic system that improves membrane permeability and target binding affinity .

The thiazole ring’s sulfur atom contributes to π-π stacking interactions, while the dichlorophenoxy group’s chlorine atoms induce dipole moments critical for hydrophobic interactions.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC14H12Cl2N2O3S\text{C}_{14}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_3\text{S}
Molecular Weight359.23 g/mol
SMILESO=C(NC1=NC(=C(S1)C(=O)C)C)COC2=C(C=CC(=C2)Cl)Cl
LogP (Predicted)3.2 ± 0.3
Hydrogen Bond Acceptors5

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis involves three stages:

  • Thiazole Core Formation: Condensation of 4-methylthiazol-2-amine with acetyl chloride yields 5-acetyl-4-methylthiazole .

  • Acetamide Bridging: Reaction with chloroacetyl chloride introduces the acetamide linker.

  • Dichlorophenoxy Integration: Nucleophilic substitution attaches 2,4-dichlorophenol under basic conditions .

Reaction Conditions

  • Thiazole Acetylation: Conducted at 60°C in anhydrous DMF with triethylamine as a base .

  • Coupling Efficiency: 85–90% yield achieved via Schotten-Baumann reaction.

  • Final Substitution: Microwave-assisted synthesis reduces reaction time to 30 minutes .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies on structurally analogous thiazole-acetamide derivatives demonstrate broad-spectrum activity:

  • Gram-positive Bacteria: MIC = 4–8 µg/mL against Staphylococcus aureus.

  • Fungal Pathogens: 70% inhibition of Candida albicans biofilm formation at 10 µM.

The dichlorophenoxy moiety disrupts microbial membrane integrity, while the thiazole ring inhibits dihydrofolate reductase .

Pharmacological Applications

Neuroinflammatory Modulation

In murine microglial models, the compound reduces TNF-α production by 40% at 5 µM, likely via NF-κB pathway suppression.

Metabolic Stability

Microsomal incubation (human liver) shows a half-life of 45 minutes, with primary metabolites arising from oxidative dechlorination .

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of thiazole substituents to enhance bioavailability.

  • In Vivo Pharmacokinetics: Radiolabeled tracer studies to quantify tissue distribution .

  • Combinatorial Therapy: Synergy testing with β-lactam antibiotics against multidrug-resistant strains.

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